molecular formula C15H22N4O B5669486 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide

Cat. No. B5669486
M. Wt: 274.36 g/mol
InChI Key: ZPZUVAMKLZFWMJ-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide is a compound that belongs to the class of benzimidazoles. It is a subject of interest due to its structural and chemical properties which are significant in various chemical and biological applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions. For example, a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was synthesized and its structure determined by X-ray crystallography (Al-Hourani et al., 2016). Similar methodologies may apply to the synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide.

Molecular Structure Analysis

Benzimidazole derivatives typically feature interesting structural characteristics. For instance, a study on a related compound revealed its crystal structure and molecular docking studies to understand interactions within enzyme active sites (Zaky et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions due to their functional groups. Alkylation and ring closure reactions were observed in a study involving a structurally similar compound (Roman, 2013). These reactions contribute to the compound's diverse chemical properties and potential applications.

Physical Properties Analysis

The physical properties of benzimidazole derivatives like solubility, melting point, and crystalline structure can be inferred from studies on similar compounds. For example, the benzimidazole ring system in a related compound was found to be nearly planar (Akkurt et al., 2012).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are characterized by their reactivity and stability. These properties are influenced by the electronic structure and functional groups present in the molecule. Studies on similar compounds have revealed interesting chemical behaviors, such as reactivity with amines and acids (Cheruzel et al., 2011).

properties

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-4-14(20)17-15-16-12-8-5-6-9-13(12)19(15)11-7-10-18(2)3/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZUVAMKLZFWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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